ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16296467
Molecular Formula: C25H25N5O5S2
Molecular Weight: 539.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N5O5S2 |
|---|---|
| Molecular Weight | 539.6 g/mol |
| IUPAC Name | ethyl 4-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C25H25N5O5S2/c1-3-34-24(33)28-11-9-27(10-12-28)21-18(22(31)29-8-4-6-16(2)20(29)26-21)14-19-23(32)30(25(36)37-19)15-17-7-5-13-35-17/h4-8,13-14H,3,9-12,15H2,1-2H3/b19-14- |
| Standard InChI Key | KMMXXPLZYPDHQU-RGEXLXHISA-N |
| Isomeric SMILES | CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Introduction
Structural Features and Molecular Characteristics
Core Architecture
The compound features a hybrid structure combining three distinct heterocyclic systems:
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Pyrido[1,2-a]pyrimidin-4-one: A fused bicyclic system with a pyridine ring condensed to a pyrimidone, providing a planar aromatic base for intermolecular interactions .
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Thiazolidine-4-one: A five-membered ring containing sulfur and nitrogen atoms, modified with a furan-2-ylmethyl group at position 3 and a thiocarbonyl group at position 2.
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Piperazine-1-carboxylate: A six-membered diamine ring substituted with an ethyl carboxylate group, enhancing solubility and enabling hydrogen bonding .
The Z-configuration of the exocyclic double bond linking the thiazolidine and pyrido[1,2-a]pyrimidin-4-one moieties is critical for maintaining structural rigidity and biological activity .
Spectroscopic and Computational Data
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IUPAC Name: ethyl 4-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate .
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SMILES: CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 .
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to assemble the hybrid structure:
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Thiazolidine Formation: Condensation of furan-2-ylmethylamine with carbon disulfide and ethyl chloroacetate yields the 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one intermediate.
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Knoevenagel Condensation: Reaction of the thiazolidine derivative with 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde under basic conditions introduces the (Z)-configured exocyclic double bond.
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Piperazine Coupling: Mitsunobu reaction or nucleophilic substitution attaches the ethyl piperazine-1-carboxylate group to the pyrido[1,2-a]pyrimidine core.
Key Reaction Conditions
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Triethylamine for deprotonation; palladium catalysts for cross-coupling.
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Physicochemical and Analytical Properties
Solubility and Stability
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 1.25 (t, 3H, COOCH₂CH₃), δ 2.45 (s, 3H, CH₃), δ 6.35 (d, 1H, furan) |
| LC-MS | m/z 540.1 [M+H]⁺, 562.1 [M+Na]⁺ |
| IR | 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S) |
Future Research Directions
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